molecular formula C18H20N2O B4924187 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)acetamide CAS No. 89474-24-8

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)acetamide

Cat. No. B4924187
CAS RN: 89474-24-8
M. Wt: 280.4 g/mol
InChI Key: GYEGBFUEMLBSFM-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methylphenyl)acetamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that regulates pain, mood, and appetite. URB597 has gained attention in scientific research due to its potential therapeutic applications in pain management, anxiety, and addiction.

Scientific Research Applications

Structural and Chemical Properties

  • A study explored the structural aspects of amide-containing isoquinoline derivatives, focusing on their interaction with mineral acids and the formation of gels and crystalline salts. These findings are significant in understanding the compound's chemical behavior and potential applications in materials science (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Derivatives

  • Research on the synthesis of N-Acylcatecholamine and 3,4-dihydro-6,7-isoquinolinediole derivatives from N-acyl-3,4-dimethoxyphenethylamines sheds light on novel synthesis pathways and the potential for creating diverse chemical derivatives (Niederstein & Peter, 1989).

Antimicrobial Applications

  • A study synthesized a series of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyloxazol-5(4H)-one derivatives and evaluated their antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Rao et al., 2020).

Crystal Structure Analysis

  • The crystal structure of OPC-21268, a compound containing a 3,4-dihydro-2(1H)-isoquinoline structure, was analyzed, providing insights into the molecular conformation and stability, crucial for understanding the compound's properties and potential applications in crystallography and materials science(Kido, Kondo, Yamashita, & Ogawa, 1994).

Analyzing Antiviral and Antiapoptotic Effects

  • A novel anilidoquinoline derivative was synthesized and evaluated for its effectiveness in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects. This highlights the compound's potential in developing new antiviral drugs (Ghosh et al., 2008).

Involvement in Syntheses of Complex Compounds

  • Studies on the synthesis of various complex organic compounds, such as 1-isoquinolylacetic acid derivatives, reveal the versatility of isoquinoline derivatives in the field of organic synthesis and pharmaceuticals (Murayama, 1958).

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14-6-8-17(9-7-14)19-18(21)13-20-11-10-15-4-2-3-5-16(15)12-20/h2-9H,10-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEGBFUEMLBSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368743
Record name 2(1H)-Isoquinolineacetamide, 3,4-dihydro-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Isoquinolineacetamide, 3,4-dihydro-N-(4-methylphenyl)-

CAS RN

89474-24-8
Record name 2(1H)-Isoquinolineacetamide, 3,4-dihydro-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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